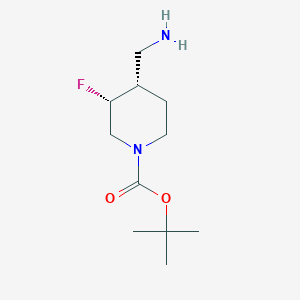

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

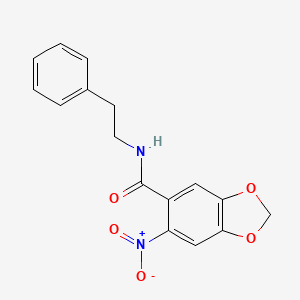

"(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine" is a fluorinated piperidine derivative of interest in the field of medicinal chemistry as a building block for pharmaceutical compounds.

Synthesis Analysis

- The synthesis of 4-aminomethyl-4-fluoropiperidines, a class to which our compound belongs, involves a key step of regioselective bromofluorination of N-Boc-4-methylenepiperidine (Verniest et al., 2010).

- Another related synthesis route for 3-aminomethyl-3-fluoropiperidines has been developed, which includes fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by several transformations, eventually yielding the desired 3-aminomethyl-3-fluoropiperidines (Van Hende et al., 2009).

Molecular Structure Analysis

- There's limited direct information on the molecular structure of "this compound." However, related studies on fluorinated piperidines provide insights into their molecular geometry, including bond lengths and angles influenced by fluorine atoms (Orliac et al., 2014).

Chemical Reactions and Properties

- The fluorinated azaheterocycles, like our compound, are of specific interest due to their bifunctional nature, facilitating diverse chemical reactions (Verniest et al., 2010).

- The presence of fluorine and amine groups in these compounds allows for varied chemical interactions, essential in pharmaceutical development.

Physical Properties Analysis

- The fluorine atoms in these compounds significantly influence their physical properties, such as pKa and lipophilicity. The stereochemistry relative to the fluorine and amino groups affects these properties due to conformational changes (Orliac et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis of Aminomethylated Fluoropiperidines and Fluoropyrrolidines

The synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines has been explored due to their significance as bifunctional building blocks for fluorinated pharmaceutical compounds. Specifically, the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines was accomplished through a regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, highlighting the importance of these compounds in the field of medicinal chemistry (Verniest et al., 2010).

Synthesis of 3-Aminomethyl-3-fluoropiperidines

A synthetic route towards 1-alkyl-3-aminomethyl-3-fluoropiperidines was developed, showcasing their relevance as building blocks in medicinal chemistry. The synthesis involved fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by transformation of the ester moiety into different amides and subsequent steps leading to the desired 3-aminomethyl-3-fluoropiperidines (Van Hende et al., 2009).

Novel Scaffolds for Combinatorial Chemistry

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines were introduced as new scaffolds for combinatorial chemistry. These compounds were prepared from a piperidine building block through a sequence involving nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating their potential in the development of diverse chemical libraries (Schramm et al., 2010).

Fluoro-Beta-Amino Acids in Medicinal Chemistry

The preparation of fluoro-beta-amino acid derivatives, including (2S,3S)- and (2R,3S)-2-fluoro and (3S)-2,2-difluoro-3-amino carboxylic acid derivatives, highlights their incorporation into various chemical structures such as tetrahydropyrimidin-4(1H)-ones, and cyclic and open-chain beta-peptides. These compounds provide valuable insights into the application of fluorinated amino acids in medicinal chemistry and peptide synthesis (Yoshinari et al., 2011).

Eigenschaften

IUPAC Name |

tert-butyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDRFMQLZQJAY-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-[[1-phenyl-4-(thiophen-2-ylmethyl)pyrazol-3-yl]-thiophen-2-ylmethylidene]hydrazine](/img/no-structure.png)